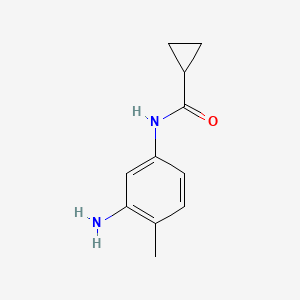

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide

Overview

Description

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide is a chemical compound used for proteomics research . It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize N-(3-amino-4-methylphenyl)cyclopropanecarboxamide . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the coexistence of parallel by-products and serial by-products . A kinetic model was established to calculate the selectivity and conversion of the acylation reaction .Molecular Structure Analysis

The molecular structure of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide is defined by its molecular formula, C11H14N2O .Chemical Reactions Analysis

The synthesis of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the different chemical environments of the two amine groups .Physical And Chemical Properties Analysis

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has a molecular weight of 190.24 . Further physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications

Antiproliferative Activity

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has been explored for its potential in inhibiting the proliferation of cancer cells. A study by Lu et al. (2021) synthesized a compound with a similar structure and found significant inhibitory activity against some cancer cell lines, suggesting a potential avenue for antiproliferative applications in medical research (Lu et al., 2021).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, which share a core structure with N-(3-amino-4-methylphenyl)cyclopropanecarboxamide, have been reported to exhibit antibacterial and antifungal properties. Vasu et al. (2003) described the synthesis and biological activity of two such compounds, demonstrating their effectiveness in combating microbial growth (Vasu et al., 2003).

Crystal Structure and Molecular Conformation Analysis

The crystal structure and molecular conformation of compounds structurally related to N-(3-amino-4-methylphenyl)cyclopropanecarboxamide have been the subject of detailed studies. The understanding of molecular conformations and interactions, such as hydrogen bonding patterns, is crucial for the development of novel compounds with specific biological activities. For instance, Casanovas et al. (2003) conducted a theoretical analysis of the conformational preferences of a phenylalanine cyclopropane analogue bearing two phenyl substituents, providing insights into its structural characteristics and potential biological implications (Casanovas et al., 2003).

Synthesis and Characterization of Analogues

The synthesis and characterization of analogues of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide and related compounds are of significant interest for understanding their properties and potential applications. Studies like those conducted by Parella et al. (2013) on the direct arylation of C(sp3)-H bonds of cyclopropanes to produce di- and trisubstituted cyclopropanecarboxamides contribute to the development of novel compounds with potential biological or pharmacological activity (Parella et al., 2013).

properties

IUPAC Name |

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCQTJFDLUJCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |

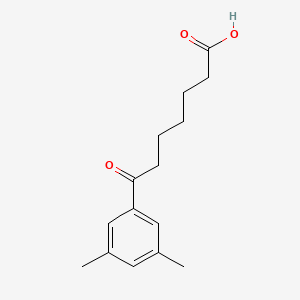

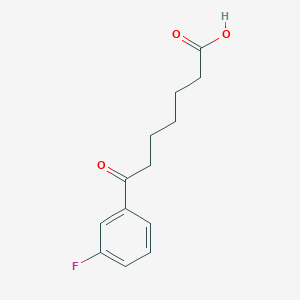

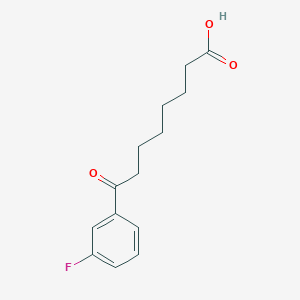

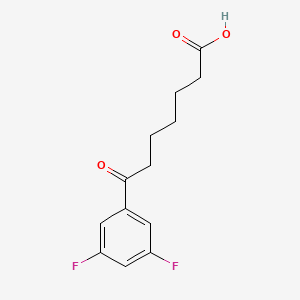

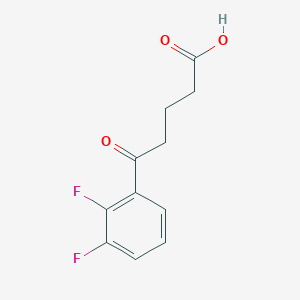

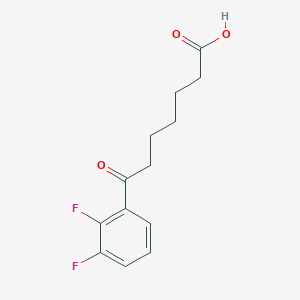

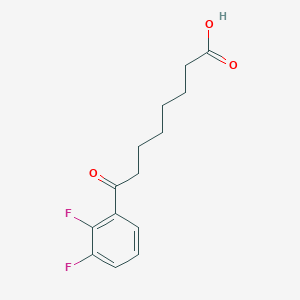

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.